NaV1.8 Inhibitory Potency: Analgesic Agent-2 vs. PF-1247324
Analgesic agent-2 inhibits the human NaV1.8 channel with an IC₅₀ of 50.18 nM in HEK293 cells stably expressing the channel [1]. In contrast, the well-characterized NaV1.8 inhibitor PF-1247324 exhibits a significantly higher IC₅₀ of 199 nM under comparable conditions [2]. This demonstrates that Analgesic agent-2 is approximately 4-fold more potent at the primary target.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 50.18 nM |
| Comparator Or Baseline | PF-1247324: 199 nM |
| Quantified Difference | ~4-fold higher potency (lower IC₅₀) |
| Conditions | HEK293 cells stably expressing human NaV1.8 channel |
Why This Matters
Higher target potency can translate to lower effective doses in vivo, potentially improving the therapeutic window and reducing off-target effects at higher concentrations.
- [1] MedChemExpress. Analgesic agent-2 | NaV1.8 Channel Inhibitor. Product Datasheet. Accessed 2026. View Source
- [2] Identification of Novel Pore Interactions for Selective Nav1.8 Inhibitors. (n.d.). libweb.pknu.ac.kr. Retrieved from search result, referencing PF-1247324 IC50. View Source
